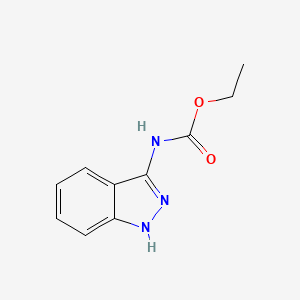

Ethyl 1H-indazol-3-ylcarbamate

Description

Ethyl 1H-indazol-3-ylcarbamate is a heterocyclic compound featuring an indazole core substituted with a carbamate group at the 3-position and an ethyl ester moiety.

Properties

Molecular Formula |

C10H11N3O2 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

ethyl N-(1H-indazol-3-yl)carbamate |

InChI |

InChI=1S/C10H11N3O2/c1-2-15-10(14)11-9-7-5-3-4-6-8(7)12-13-9/h3-6H,2H2,1H3,(H2,11,12,13,14) |

InChI Key |

LQNYLNUCATXQOC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=NNC2=CC=CC=C21 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

Isobutyl 1-Pentyl-1H-Indazole-3-carboxylate

- Structure : Replaces the carbamate group with an isobutyl ester and introduces a pentyl chain at the indazole 1-position .

- Molecular Formula : C₁₇H₂₄N₂O₂ (MW 288.4) vs. Ethyl 1H-indazol-3-ylcarbamate (assumed C₁₀H₁₁N₃O₂, MW 205.2).

- The ester group (vs. carbamate) may alter metabolic stability, as carbamates are generally more resistant to hydrolysis than esters .

| Parameter | This compound (Inferred) | Isobutyl 1-Pentyl-1H-Indazole-3-carboxylate |

|---|---|---|

| Molecular Weight | ~205.2 | 288.4 |

| Functional Groups | Carbamate (NHCOOEt) | Ester (COO-iBu) |

| Substituents | Ethyl ester, unsubstituted 1-position | Pentyl (1-position), isobutyl ester |

| Applications | Not specified | Forensic analysis of synthetic cannabinoids |

Thiazol-5-ylmethyl Carbamate Derivatives

- Structure : Replaces indazole with a thiazole ring and incorporates complex substituents (e.g., hydroperoxypropan-2-yl groups) .

- Hydroperoxy groups may introduce redox activity, influencing oxidative stability and therapeutic mechanisms .

Physicochemical and Pharmacokinetic Properties

- Solubility : this compound’s carbamate group likely improves water solubility compared to Isobutyl 1-pentyl-1H-indazole-3-carboxylate, which has higher lipophilicity due to its pentyl chain .

- Stability : Carbamates generally exhibit greater hydrolytic stability than esters, suggesting this compound may have a longer half-life in biological systems .

Q & A

Q. What are the optimal synthetic routes for Ethyl 1H-indazol-3-ylcarbamate, and how do reaction conditions influence yield?

this compound can be synthesized via carbamate coupling reactions. A representative method involves refluxing indazole derivatives with ethyl chloroformate in tetrahydrofuran (THF) with a base such as N-ethyl-N,N-diisopropylamine (DIEA) and a catalyst like 4-dimethylaminopyridine (DMAP). For example, a similar carbamate synthesis achieved an 80% yield after 60 hours under reflux . Key variables include solvent polarity, temperature, and stoichiometric ratios of reagents. Kinetic studies using HPLC or GC-MS can optimize reaction time and purity.

Q. How can the purity and structural integrity of this compound be validated?

Purity is typically assessed via reverse-phase HPLC with UV detection (λmax ~300 nm, similar to indazole derivatives ). Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For crystalline samples, single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) provides definitive proof of molecular geometry .

Q. What analytical techniques are critical for characterizing carbamate stability under varying conditions?

Stability studies should include:

- Thermal stability : TGA/DSC to assess decomposition temperatures.

- Hydrolytic stability : pH-dependent degradation profiling via LC-MS.

- Photostability : UV-Vis spectroscopy under controlled light exposure.

For example, related carbamates showed stability ≥5 years when stored at -20°C in acetonitrile .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions at the carbamate carbonyl group. Activation energies for nucleophilic attack (e.g., by amines or thiols) correlate with experimental kinetics. Studies on analogous compounds reveal steric hindrance from the indazole ring reduces reactivity at the carbonyl carbon .

Q. What experimental strategies resolve contradictions in bioactivity data for this compound derivatives?

Contradictory bioactivity results may arise from impurities, solvent effects, or assay variability. Mitigation strategies include:

- Reproducibility checks : Independent synthesis and testing across labs.

- Dose-response normalization : IC50/EC50 values adjusted for purity (e.g., ≥98% by HPLC ).

- Structural analogs : Compare activity trends with methyl or isobutyl carbamates to isolate substituent effects .

Q. How can X-ray crystallography and SHELX refinement improve mechanistic understanding of carbamate-protein interactions?

Co-crystallization of this compound with target proteins (e.g., enzymes) followed by SXRD provides atomic-resolution interaction maps. SHELXL refines hydrogen-bonding networks and van der Waals contacts, while SHELXE assists in phase determination for low-resolution datasets . For example, carbamates in acetylcholinesterase inhibitors showed key interactions with catalytic triads .

Q. What role do carbamate protecting groups play in multi-step indazole functionalization?

Ethyl carbamates act as transient protecting groups for indazole NH during halogenation or cross-coupling. Deprotection under acidic (e.g., HCl/THF) or basic (e.g., NaOH/MeOH) conditions restores NH functionality. A case study demonstrated 90% recovery of free indazole after deprotection .

Data Analysis and Interpretation

Q. How should researchers statistically validate spectroscopic data for carbamate derivatives?

Q. What controls are essential in biological assays involving this compound?

- Positive controls : Known inhibitors/agonists (e.g., acetylcholine for esterase assays).

- Solvent controls : Match solvent concentrations (e.g., ≤0.1% DMSO).

- Blind assays : Randomize sample order to eliminate bias .

Methodological Challenges

Q. How can researchers address low yields in carbamate synthesis?

Common issues and solutions:

| Issue | Solution |

|---|---|

| Hydrolysis of chloroformate | Use anhydrous solvents and inert atmosphere |

| Side reactions | Add DMAP (0.1 eq) to accelerate coupling |

| Poor solubility | Switch to polar aprotic solvents (e.g., DMF) |

Q. What advanced techniques validate carbamate degradation pathways?

- LC-HRMS/MS : Identifies hydrolytic byproducts (e.g., ethanol and 1H-indazol-3-amine).

- Isotope labeling : ¹³C-labeled ethyl groups track cleavage sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.